molecular formula C29H29ClN2O5 B217306 Saframycin Y2b CAS No. 107140-34-1

Saframycin Y2b

Numéro de catalogue B217306
Numéro CAS: 107140-34-1
Poids moléculaire: 1125.2 g/mol
Clé InChI: HYDKDPMTUAFIPY-LGMIRFABSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Saframycin Y2b is a natural product that belongs to the family of saframycin antibiotics. It was first isolated from the culture broth of Streptomyces lavendulae in 1976 and has since been extensively studied for its therapeutic potential. Saframycin Y2b exhibits potent antibacterial and antitumor activities, making it an attractive candidate for drug development.

Mécanisme D'action

The mechanism of action of Saframycin Y2b is not fully understood. However, it is believed that Saframycin Y2b exerts its antibacterial activity by inhibiting bacterial DNA synthesis. Saframycin Y2b is also believed to exert its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Saframycin Y2b exhibits several biochemical and physiological effects. It has been shown to inhibit bacterial DNA synthesis, induce apoptosis in cancer cells, and inhibit the growth of tumor cells. Saframycin Y2b has also been shown to exhibit anti-inflammatory activity.

Avantages Et Limitations Des Expériences En Laboratoire

Saframycin Y2b has several advantages for lab experiments. It exhibits potent antibacterial and antitumor activities, making it an attractive candidate for drug development. Saframycin Y2b is also relatively easy to synthesize in the laboratory. However, Saframycin Y2b has several limitations for lab experiments. It is a highly toxic compound, which makes it difficult to work with. Saframycin Y2b is also unstable in aqueous solutions, which limits its use in certain experiments.

Orientations Futures

There are several future directions for research on Saframycin Y2b. One direction is to investigate the mechanism of action of Saframycin Y2b in more detail. Another direction is to explore the potential use of Saframycin Y2b in combination with other antibiotics or chemotherapeutic agents. Additionally, further research is needed to determine the safety and efficacy of Saframycin Y2b in animal models and clinical trials.

Méthodes De Synthèse

The synthesis of Saframycin Y2b is a complex process that involves several steps. The first step involves the fermentation of Streptomyces lavendulae to obtain the culture broth. The culture broth is then extracted with organic solvents to obtain the crude extract. The crude extract is further purified using various chromatographic techniques to obtain pure Saframycin Y2b.

Applications De Recherche Scientifique

Saframycin Y2b has been extensively studied for its therapeutic potential. It exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Saframycin Y2b also exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.

Propriétés

Numéro CAS

107140-34-1

Nom du produit

Saframycin Y2b

Formule moléculaire

C29H29ClN2O5

Poids moléculaire

1125.2 g/mol

Nom IUPAC

(2S)-2-amino-N-[[(1S,2S,10R,12R,13R,14S)-12-cyano-14-[[(2S)-1-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methylamino]-1-oxopropan-2-yl]amino]-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide

InChI

InChI=1S/C58H64N10O14/c1-20-45(69)26-14-30-42-38-28(47(71)22(3)55(81-11)51(38)75)13-29(65(42)7)32(16-59)67(30)34(36(26)49(73)53(20)79-9)19-63-58(78)25(6)64-41-39-40(52(76)56(82-12)23(4)48(39)72)43-31-15-27-37(50(74)54(80-10)21(2)46(27)70)35(18-62-57(77)24(5)61)68(31)33(17-60)44(41)66(43)8/h24-25,29-35,41-44,64H,13-15,18-19,61H2,1-12H3,(H,62,77)(H,63,78)/t24-,25-,29+,30-,31-,32-,33-,34-,35-,41-,42+,43+,44-/m0/s1

Clé InChI

HYDKDPMTUAFIPY-LGMIRFABSA-N

SMILES isomérique

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C([C@@H]([C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)[C@H](C)N)C#N)N[C@@H](C)C(=O)NC[C@H]6C7=C(C[C@@H]8N6[C@H]([C@H]9CC1=C([C@@H]8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(C)N)C#N)NC(C)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC

SMILES canonique

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(C)N)C#N)NC(C)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC

Synonymes

saframycin Y2-b
saframycin Y2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.